2-[N-(benzenesulfonyl)-3-nitroanilino]-N-benzyl-N-methylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-benzyl-N-methylacetamide is a complex organic compound that features a benzenesulfonyl group, a nitroanilino group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-benzyl-N-methylacetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 3-nitroaniline to form N-(benzenesulfonyl)-3-nitroaniline. This intermediate is then reacted with N-benzyl-N-methylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or reagents like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-benzyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: Formation of 2-[N-(benzenesulfonyl)-3-aminoanilino]-N-benzyl-N-methylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-benzyl-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-benzyl-N-methylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of carbonic anhydrase or other critical enzymes in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonyl)-3-nitroaniline: Shares the benzenesulfonyl and nitroanilino groups but lacks the acetamide moiety.
N-benzyl-N-methylacetamide: Contains the acetamide group but lacks the benzenesulfonyl and nitroanilino groups.
Uniqueness
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-benzyl-N-methylacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-benzyl-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-23(16-18-9-4-2-5-10-18)22(26)17-24(19-11-8-12-20(15-19)25(27)28)31(29,30)21-13-6-3-7-14-21/h2-15H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZCNYUAKNLUSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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